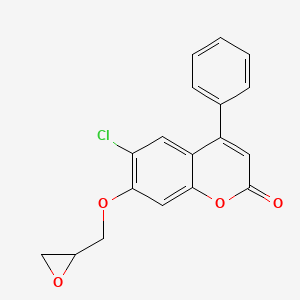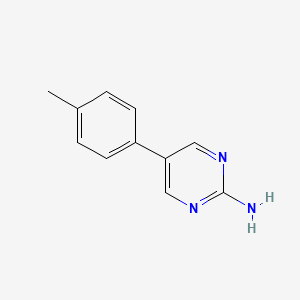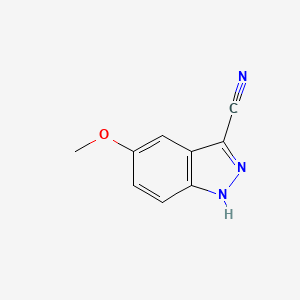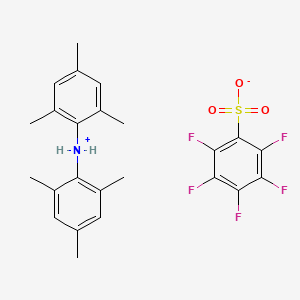
Mesityl(phenyl)acetonitril
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Mesityl(phenyl)acetonitrile” would likely involve the mesityl and phenyl groups linked by an acetonitrile group. Acetonitrile is a small polar molecule and has a high relative permittivity, which is conducive to the dissociation of ion pairs into free ions .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Mesityl(phenyl)acetonitril kann als wichtiges Zwischenprodukt in der organischen Synthese verwendet werden. Seine Eigenschaften machen es zu einem wertvollen Synthon in verschiedenen organischen Reaktionen. Die Fähigkeit des Moleküls, deprotoniert zu werden, um Nucleophile zu bilden, oder um Radikale zu erzeugen, ermöglicht seinen Einsatz bei der Synthese komplexer organischer Verbindungen .
Elektrochemische Reaktionen
Aufgrund seiner guten Leitfähigkeit und umweltfreundlichen Eigenschaften eignet sich this compound gut als Lösungsmittel und Reaktant in elektrochemischen Reaktionen. Dies eröffnet Möglichkeiten für seine Anwendung bei der Entwicklung von stickstoffhaltigen oder nitrilhaltigen Verbindungen durch elektrochemische Umwandlungen .
Fluoreszierende Materialien
Mesitylgruppen wurden als Donoren in Donor-Radikal-Akzeptor-Systemen eingesetzt, die effiziente Dublette-Emitter sind. Diese Systeme bieten erhebliche Vorteile für Anwendungen wie OLEDs (Organic Light Emitting Diodes), wobei this compound möglicherweise eine Rolle bei der Stabilität und Effizienz dieser Materialien spielt .
Lumineszierende Materialien
Die strukturelle Einfachheit und Stabilität der Mesitylgruppe machen sie zu einem Kandidaten für hohe Fluoreszenzeffizienz in Lösung. Dies hat Auswirkungen auf ihren Einsatz in lumineszierenden Materialien, insbesondere in Umgebungen, die stabile Radikale erfordern, wie z. B. in Elektrolumineszenzvorrichtungen .
Synthese heterozyklischer Verbindungen
This compound kann an der Synthese von fünfgliedrigen Heterocyclen beteiligt sein, wie z. B. Isoindolin und Pyrrolidin, mit hohen Ausbeuten. Dies zeigt seinen Nutzen bei der Herstellung verschiedener heterozyklischer Verbindungen, die in Pharmazeutika und Agrochemikalien weit verbreitet sind .
Katalyse
Das Molekül kann als Katalysator bei der Bildung von Kohlenstoff-Heteroatom-Bindungen wirken. Dies ist besonders relevant im Bereich der katalysierten Kohlenstoff-Heteroatom-Bindungsbildung, wobei this compound zur Entwicklung neuer katalytischer Methoden beitragen könnte .
Wirkmechanismus
Target of Action
Mesityl(phenyl)acetonitrile is a complex organic compoundSimilar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that Mesityl(phenyl)acetonitrile may interact with targets related to the central nervous system.
Mode of Action
It’s known that many organic compounds interact with their targets through processes such as binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been involved in the synthesis of antidepressant molecules, which typically affect pathways related to neurotransmitter synthesis and reuptake .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body .
Result of Action
Similar compounds have been used in the synthesis of antidepressant molecules, which typically work by altering neurotransmitter levels in the brain, leading to changes in mood and behavior .
Action Environment
The action, efficacy, and stability of Mesityl(phenyl)acetonitrile can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of many organic compounds . Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including factors such as the presence of specific enzymes or receptors, and the pH and temperature of the biological tissues .
Biochemische Analyse
Biochemical Properties
Mesityl(phenyl)acetonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with nitrile-metabolizing enzymes such as nitrilase and nitrile hydratase . These interactions are crucial as they facilitate the conversion of nitriles into amides and carboxylic acids, which are essential biochemical processes. The nature of these interactions involves the binding of mesityl(phenyl)acetonitrile to the active sites of these enzymes, leading to catalytic transformations.
Cellular Effects
The effects of mesityl(phenyl)acetonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, mesityl(phenyl)acetonitrile has been shown to affect the activity of RhoA GTPases, which are pivotal in regulating cell morphology and motility . Additionally, it impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, mesityl(phenyl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. For example, it has been found to inhibit the activity of certain nitrilases, thereby modulating the conversion of nitriles to amides . Furthermore, mesityl(phenyl)acetonitrile can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mesityl(phenyl)acetonitrile can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to mesityl(phenyl)acetonitrile can lead to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of mesityl(phenyl)acetonitrile vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate biochemical pathways effectively. At higher doses, mesityl(phenyl)acetonitrile can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
Mesityl(phenyl)acetonitrile is involved in several metabolic pathways, primarily those related to nitrile metabolism. It interacts with enzymes such as nitrilase and nitrile hydratase, which catalyze the conversion of nitriles to amides and carboxylic acids . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
Within cells and tissues, mesityl(phenyl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of mesityl(phenyl)acetonitrile within tissues is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of mesityl(phenyl)acetonitrile is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and metabolic processes.
Eigenschaften
IUPAC Name |
2-phenyl-2-(2,4,6-trimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-12-9-13(2)17(14(3)10-12)16(11-18)15-7-5-4-6-8-15/h4-10,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVUACUMRBSEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C#N)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)





![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
